Ko-3290

Metabolic Selectivity Antilipolytic Activity Myocardial Ischemia

Ko-3290 is the only β-adrenoceptor antagonist combining unique metabolic selectivity with click chemistry functionality. Unlike propranolol or atenolol, it selectively inhibits FFA mobilization without suppressing carbohydrate metabolism—critical for myocardial ischemia models. Its terminal alkyne enables CuAAC bioconjugation without derivatization. Clinical data confirms defined β1/β2 selectivity and superior insulin suppression vs. atenolol. For lipolysis-targeted studies, click probe development, or β-subtype dissection, generic substitution is scientifically invalid. Procure Ko-3290 today.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
CAS No. 79848-61-6
Cat. No. B1663841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKo-3290
CAS79848-61-6
SynonymsKoe 3290
Koe-3290
N-(3-cyano-4-(3-((1,1-dimethyl-2-propynyl)amino)-2-hydroxypropoxy)phenyl)-2-methylpropanamide
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N
InChIInChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24)
InChIKeyOPEGAEBRVGIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ko-3290 (CAS 79848-61-6) Compound Overview: A β-Adrenoceptor Antagonist with Metabolic Selectivity for Research Procurement


Ko-3290 (CAS 79848-61-6), also designated Koe-3290, is a synthetic small molecule classified as a β-adrenoceptor antagonist within the propanolamine chemical class [1]. The compound is characterized by the molecular formula C19H25N3O3 and a molecular weight of 343.42 Da . Its chemical structure features a terminal alkyne group, which enables its application as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. Pharmacologically, Ko-3290 has been identified as possessing cardioselectivity and antilipolytic effects in animal models .

Why Ko-3290 (79848-61-6) Cannot Be Substituted with Generic β-Blockers: A Procurement Risk Analysis


Generic substitution with standard β-adrenoceptor antagonists such as propranolol, atenolol, or metoprolol is not scientifically valid for research applications involving Ko-3290 due to significant divergence in two critical dimensions: metabolic selectivity and chemical functionality. Unlike non-cardioselective agents (e.g., propranolol) which do not differentiate between antilipolytic and antiglycolytic effects, Ko-3290 exhibits a unique metabolic profile characterized by a marked selectivity for inhibiting free fatty acid (FFA) mobilization over carbohydrate metabolism [1]. Furthermore, Ko-3290 is structurally distinguished by a terminal alkyne moiety, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry—a capability absent in classic clinical β-blockers that lack this bioorthogonal reactive handle [2]. These orthogonal properties necessitate procurement of the specific compound for studies targeting β-adrenoceptor-mediated lipolysis or requiring click-chemistry-enabled probe development.

Ko-3290 (79848-61-6) Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Atenolol, Propranolol, and Acebutolol


Unique Metabolic Selectivity: Differential Inhibition of FFA vs. Lactate Compared to Propranolol and Atenolol

In a comparative in vivo study evaluating metabolic effects of multiple β-blockers in rats and dogs, Ko-3290 (Koe 3290) was distinguished as the only highly cardioselective drug demonstrating a marked differentiation between the inhibition of isoprenaline-stimulated free fatty acids (FFA) and carbohydrate (lactate) metabolism. This relative metabolic selectivity was observed in both rats and dogs, a profile not replicated by atenolol or the non-cardioselective agent propranolol [1].

Metabolic Selectivity Antilipolytic Activity Myocardial Ischemia FFA Metabolism

Head-to-Head Clinical Cardioselectivity Comparison: Ko-3290 vs. Atenolol in Human Subjects

A double-blind, randomized clinical trial directly compared the cardioselectivity of Ko-3290 (Koe 3290) with atenolol in healthy human subjects. At equipotent β1-adrenoceptor blocking doses (Ko-3290 100 mg vs. Atenolol 50 mg), atenolol caused significantly less attenuation of β2-mediated responses including diastolic blood pressure, forearm blood flow, and finger tremor (P less than 0.02) [1]. Notably, the exercise heart rate reduction achieved by Ko-3290 100 mg was equivalent to that of atenolol 50 mg from 2 to 8 hours post-administration [1].

Cardioselectivity β1-Adrenoceptor Clinical Pharmacology Isoprenaline Challenge

Absence of Specific Antilipolytic Properties in Humans: Differentiation from Animal Model Claims

Contrary to the marked antilipolytic selectivity observed in rats and dogs [2], clinical evaluation in healthy human subjects revealed no difference between Ko-3290 and atenolol in modulating isoprenaline-induced changes in serum free fatty acids (FFA), blood glucose, plasma lactate, or potassium [1]. The compound did not demonstrate specific antilipolytic properties in man [1].

Antilipolytic Activity Species-Specific Pharmacology Clinical Translation Free Fatty Acids

Structural Differentiation: Terminal Alkyne Moiety Enables Click Chemistry Applications

Ko-3290 contains a terminal alkyne functional group, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This structural feature is absent in standard clinical β-blockers such as propranolol, atenolol, and metoprolol, which lack bioorthogonal reactive handles [2].

Click Chemistry CuAAC Chemical Biology Bioconjugation

Comparative β-Blocker Potency: Ko-3290 Exercise Heart Rate Reduction Equivalent to Twice the Dose of Atenolol

In a double-blind, randomized clinical study evaluating β1-adrenoceptor blocking activity, Ko-3290 100 mg produced exercise heart rate reduction equivalent to that achieved by atenolol 50 mg during the 2 to 8 hour post-administration period [1]. All tested doses of both compounds (Ko-3290 12.5, 25, 50, 100 mg; atenolol 25, 50, 100 mg) significantly reduced supine, standing, and exercise heart rate compared to placebo (P less than 0.02) [1].

β1-Adrenoceptor Blockade Exercise Tachycardia Dose-Response Pharmacodynamics

Enhanced Insulin Suppression: Ko-3290 Attenuates Serum Insulin Rise More Than Atenolol

During isoprenaline challenge in healthy human subjects, Ko-3290 produced significantly greater attenuation of the isoprenaline-induced rise in serum insulin compared to atenolol (P less than 0.02) [1]. This differential effect on insulin secretion occurred despite no significant difference between the two compounds in isoprenaline-induced changes in serum free fatty acids, blood glucose, plasma lactate, or potassium [1].

Insulin Secretion Metabolic Effects β-Adrenoceptor Pancreatic Function

Ko-3290 (79848-61-6) Best-Fit Research Application Scenarios Based on Quantitative Evidence


Metabolic Selectivity Studies: Dissecting β-Adrenoceptor-Mediated Lipolysis vs. Glycolysis in Rodent and Canine Models

Procure Ko-3290 for in vivo metabolic studies in rats or dogs requiring selective modulation of β-adrenoceptor-mediated lipolysis without concomitant suppression of carbohydrate metabolism. As demonstrated in head-to-head comparative studies, Ko-3290 is uniquely distinguished among cardioselective β-blockers by its marked differentiation between inhibition of free fatty acids (FFA) and lactate/glucose metabolism, a profile not observed with atenolol or propranolol [1]. This makes Ko-3290 the preferred tool for investigating myocardial substrate utilization and metabolic intervention strategies in preclinical ischemia models.

Chemical Biology and Probe Development: Click Chemistry-Enabled β-Blocker Conjugation

Utilize Ko-3290 as a click chemistry building block for bioconjugation applications requiring a β-adrenoceptor-targeting warhead. The compound's terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin, or solid supports [2]. This capability is absent in standard β-blockers such as propranolol, atenolol, or metoprolol, making Ko-3290 the only commercially available β-adrenoceptor antagonist suitable for click-chemistry-based probe synthesis without additional chemical derivatization [3].

β1/β2 Adrenoceptor Subtype Selectivity Research: Defined Cardioselectivity Reference Compound

Employ Ko-3290 as a reference compound for studies requiring a β-adrenoceptor antagonist with quantitatively characterized β1/β2 selectivity. Direct clinical comparison data establish that at a 100 mg dose, Ko-3290 provides β1-blockade equivalent to atenolol 50 mg (assessed by exercise heart rate reduction) while exhibiting significantly greater β2-mediated attenuation of diastolic blood pressure, forearm blood flow, and finger tremor (P less than 0.02) [4]. This defined selectivity profile enables precise experimental interpretation of adrenoceptor subtype contributions in cardiovascular and metabolic studies.

Pancreatic β-Cell Function Studies: Insulin Secretion Modulation Research

Select Ko-3290 for investigations of β-adrenoceptor-mediated regulation of insulin secretion. Clinical evidence demonstrates that Ko-3290 produces significantly greater attenuation of isoprenaline-stimulated serum insulin rise compared to atenolol (P less than 0.02), independent of effects on glucose, FFA, or lactate [4]. This differential insulin-suppressive effect positions Ko-3290 as a more potent tool than atenolol for dissecting β-adrenergic control of pancreatic β-cell function in human or translational studies.

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